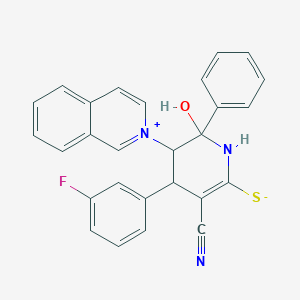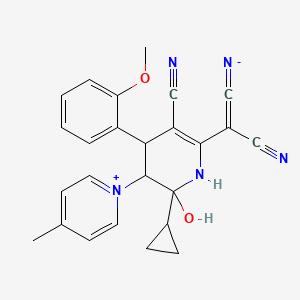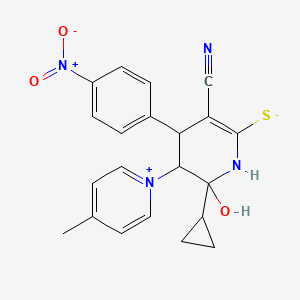![molecular formula C10H10N2O5 B4288823 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,2-dihydropyridazine-3,6-dione](/img/structure/B4288823.png)
1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,2-dihydropyridazine-3,6-dione
説明
1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,2-dihydropyridazine-3,6-dione, also known as ODQ, is a potent soluble guanylate cyclase (sGC) inhibitor. It has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.
作用機序
1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,2-dihydropyridazine-3,6-dione inhibits sGC by binding to the heme group of the enzyme, preventing the binding of NO and subsequent activation of the enzyme. This results in a decrease in cGMP levels, which leads to physiological effects such as vasodilation, platelet aggregation, and neuronal signaling.
Biochemical and Physiological Effects:
1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,2-dihydropyridazine-3,6-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit platelet aggregation and induce vasodilation in isolated blood vessels. 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,2-dihydropyridazine-3,6-dione has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages and to reduce inflammation in animal models of disease. In neuronal signaling, 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,2-dihydropyridazine-3,6-dione has been shown to inhibit the release of neurotransmitters and to reduce neuronal excitability.
実験室実験の利点と制限
1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,2-dihydropyridazine-3,6-dione is a potent and specific sGC inhibitor, which makes it a valuable tool for investigating the role of sGC in various physiological and pathological processes. However, it is important to note that 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,2-dihydropyridazine-3,6-dione has some limitations for lab experiments. It has a short half-life in vivo, which may limit its use in some experiments. Additionally, the effects of 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,2-dihydropyridazine-3,6-dione may be influenced by other signaling pathways, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,2-dihydropyridazine-3,6-dione. One area of interest is the role of sGC in cancer. 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,2-dihydropyridazine-3,6-dione has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to investigate its potential as a cancer therapy. Another area of interest is the development of more potent and specific sGC inhibitors, which may have therapeutic potential for a variety of diseases. Finally, the use of 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,2-dihydropyridazine-3,6-dione in combination with other molecules may provide insights into the complex signaling pathways involved in physiological and pathological processes.
科学的研究の応用
1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,2-dihydropyridazine-3,6-dione has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes. It has been shown to inhibit sGC in vitro and in vivo, leading to a decrease in cGMP levels and subsequent physiological effects. 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,2-dihydropyridazine-3,6-dione has been used to study the role of sGC in cardiovascular function, inflammation, and neuronal signaling. It has also been used as a tool to investigate the effects of other molecules on sGC activity.
特性
IUPAC Name |
2-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-1H-pyridazine-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-6-3-5(7-4-16-10(6)17-7)12-9(15)2-1-8(14)11-12/h1-2,5,7,10H,3-4H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSIMEVNVKAFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2COC(C1=O)O2)N3C(=O)C=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(2-thioxo-1,3-benzoxazol-3(2H)-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4288786.png)
![2-(2-iodophenyl)-1-(4-methylbenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4288788.png)


![2-ethoxy-4-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4288815.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B4288825.png)
![2-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl)-4,6-dichlorophenol](/img/structure/B4288830.png)
![2-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4,6-dinitrophenol](/img/structure/B4288840.png)
![4-chloro-2-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B4288842.png)
![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-bromo-4-chloro-3,5-dimethylphenol](/img/structure/B4288846.png)